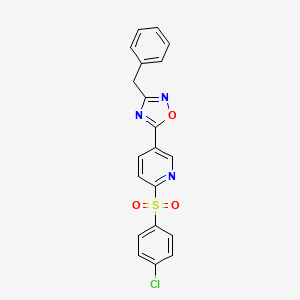

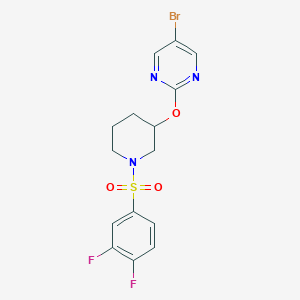

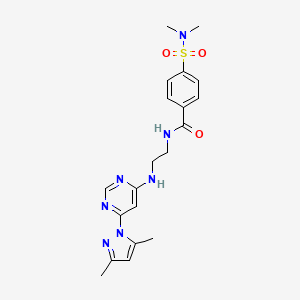

![molecular formula C7H12N2OS B2535352 Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]- CAS No. 871809-53-9](/img/structure/B2535352.png)

Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-” is a chemical compound with the empirical formula C6H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including “Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-”, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical And Chemical Properties Analysis

“Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-” is a solid . Its melting point is 68.5 °C and its boiling point is between 85-105 °C under a pressure of 0.2 Torr .Scientific Research Applications

Bioethanol Production and Hydrogen Generation

- Bioethanol as a Renewable Energy Carrier : Research has demonstrated the promise of reforming bio-ethanol for hydrogen production, highlighting the crucial role of catalysts like Rh and Ni in enhancing hydrogen generation through ethanol reforming. This process not only offers a renewable method for hydrogen production but also emphasizes the importance of selecting proper support for catalysts to improve activity and long-term stability (Ni, Leung, & Leung, 2007).

Ethanol's Environmental Impact

- Impact on Groundwater : Ethanol's inclusion in gasoline has raised concerns regarding groundwater contamination. Studies focusing on gasohol (a mixture of gasoline and ethanol) spills have provided insights into ethanol's effects on the transport and fate of BTEX compounds in groundwater. Ethanol may increase the aqueous concentration of these compounds and inhibit their biodegradation, suggesting a complex interaction between ethanol and environmental safety (Powers et al., 2001).

Ethanol and the Human Body

Alcohol Metabolism : Ethanol's metabolism has been extensively studied, with a focus on its effects on the human body, including its impact on the microsomal ethanol-oxidizing system (MEOS). This research sheds light on the physiological role of MEOS in gluconeogenesis, fatty acid metabolism, and the detoxification of xenobiotics, including ethanol. Chronic ethanol consumption leads to an increase in MEOS activity and associated cytochromes P-450, particularly CYP2E1, highlighting the system's role in ethanol tolerance and susceptibility to liver damage (Lieber, 1999).

Ethanol's Effect on DNA Methylation : Ethanol treatment in models of central nervous system development has been shown to cause changes in DNA methylation, indicating a long-lasting, epigenetic change in the genome's response to developmental stimuli. This suggests that ethanol's impact on DNA methylation could lead to developmental or behavioral deficits, offering a pathway to potentially reverse these effects (Oni & Hart, 2016).

Ethanol and Chemical Reactions

- Ethanol in Chemical Reactions : The role of ethanol in affecting ionotropic receptor desensitization has been studied, showing how ethanol modulates receptor desensitization in various receptors like GABA-A and NMDA. This modulation is significant in understanding ethanol's pharmacological actions and its effects on the body, contributing to molecular and possibly behavioral tolerance to ethanol (Dopico & Lovinger, 2009).

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives, including “Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-”, makes them promising candidates for the development of novel therapeutic agents .

Mechanism of Action

Target of Action

The compound “2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol” is an imidazole derivative. Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of “2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol” would depend on its specific biological targets and the context of the interaction. Given the broad range of biological activities associated with imidazole derivatives, the effects of this compound could be diverse and context-dependent .

properties

IUPAC Name |

2-[(1-methylimidazol-2-yl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-9-3-2-8-7(9)6-11-5-4-10/h2-3,10H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXVMBFSZXTNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CSCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)

![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)

![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)